P-CAB agent 2 -

P-CAB agent 2

Catalog Number: EVT-10988223
CAS Number:
Molecular Formula: C22H25FN2O4S
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

P-CAB agent 2, also known as Tegoprazan, is a novel potassium-competitive acid blocker designed to manage gastric acid-related disorders. It represents a new class of medications that operates through a unique mechanism compared to traditional proton pump inhibitors. P-CABs, including Tegoprazan, are characterized by their ability to competitively inhibit the H+^+/K+^+-ATPase enzyme, which plays a critical role in gastric acid secretion.

Source and Classification

Tegoprazan is classified as a potassium-competitive acid blocker and is primarily used in the treatment of conditions such as gastroesophageal reflux disease and peptic ulcers. The compound was developed to address the limitations associated with proton pump inhibitors, offering rapid onset and prolonged action against gastric acid secretion. It has been recognized for its potential in both therapeutic settings and clinical trials aimed at evaluating its efficacy and safety compared to existing treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tegoprazan involves several key steps utilizing specific reagents and conditions. The process typically starts with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde as the primary raw material. The following are notable steps in its synthesis:

  1. Formation of Intermediate: The raw material is reacted with sodium hydride in tetrahydrofuran, facilitating the formation of an intermediate compound.
  2. Phase Transfer Catalysis: Crown ether is employed as a phase transfer catalyst to enhance reaction efficiency.
  3. Final Product Formation: The intermediate undergoes further reactions with pyridylsulfonyl chloride to yield Tegoprazan.
Molecular Structure Analysis

Structure and Data

The molecular formula for Tegoprazan is C17_{17}H16_{16}FN3_3O2_2S, with a molecular weight of 345.4 g/mol. Its structure features a pyrrole ring substituted with fluorophenyl and sulfonyl groups, which are critical for its pharmacological activity. The compound exhibits a log P value of 2.74, indicating moderate lipophilicity, which aids in its absorption and distribution within biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Tegoprazan acts primarily through competitive inhibition of the H+^+/K+^+-ATPase enzyme located in the gastric parietal cells. This mechanism contrasts with proton pump inhibitors that irreversibly bind to this enzyme. Upon administration, Tegoprazan binds reversibly to the potassium-binding site of the enzyme, effectively blocking hydrogen ion secretion into the gastric lumen.

The reactions involved can be summarized as follows:

  • Binding Reaction: Tegoprazan competes with potassium ions for binding at the active site of H+^+/K+^+-ATPase.
  • Inhibition Reaction: The binding results in decreased proton transport activity, leading to reduced gastric acidity.

This mechanism allows for rapid onset of action, providing relief from acid-related symptoms more quickly than traditional therapies .

Mechanism of Action

Process and Data

The mechanism by which Tegoprazan operates involves several steps:

  1. Competitive Binding: Upon ingestion, Tegoprazan reaches the gastric mucosa where it competes with potassium ions for binding to H+^+/K+^+-ATPase.
  2. Inhibition of Proton Secretion: By occupying this site, Tegoprazan effectively inhibits the enzyme's ability to transport hydrogen ions into the stomach.
  3. Reduction in Gastric Acidity: This inhibition leads to a decrease in gastric acid production, alleviating conditions such as gastroesophageal reflux disease.

Data from clinical studies indicate that Tegoprazan can achieve significant reductions in gastric acidity within hours of administration, showcasing its efficacy compared to traditional proton pump inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tegoprazan exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and methanol; low solubility in water.
  • pKa Value: The pKa is approximately 9.3, indicating its behavior as a weak base.
  • Stability: It demonstrates stability under acidic conditions, which is advantageous for oral formulations .
Applications

Scientific Uses

Tegoprazan has been studied extensively for its applications in treating various gastrointestinal disorders. Its primary uses include:

  • Gastroesophageal Reflux Disease: Providing symptomatic relief by reducing gastric acidity.
  • Peptic Ulcers: Facilitating healing by controlling acid secretion.
  • Clinical Trials: Ongoing research aims to further evaluate its efficacy compared to existing therapies, including proton pump inhibitors .
Introduction to Potassium-Competitive Acid Blockers (P-CABs) as a Therapeutic Class

Historical Development and Evolution of Potassium-Competitive Acid Blocker Agents

The development of potassium-competitive acid blockers represents a significant evolution in targeting gastric acid-related pathologies. Early agents emerged in the 1980s, with SCH28080 (imidazopyridine derivative) being the first compound to demonstrate reversible inhibition of hydrogen potassium adenosine triphosphatase (H⁺/K⁺-ATPase). However, its development was discontinued due to hepatotoxicity observed in clinical studies [3] [7]. Subsequent efforts focused on overcoming these limitations, leading to revaprazan (pyrimidine derivative), commercialized in South Korea and India in 2007 for peptic ulcer disease. Despite its rapid onset, revaprazan showed no superior efficacy over proton pump inhibitors in endoscopic submucosal dissection-induced ulcer healing and failed to achieve significant global adoption due to suboptimal acid suppression (maximum intragastric pH ~5) [3] [7].

The breakthrough came with vonoprazan (sulfonylpyrrole derivative), engineered through high-throughput screening and molecular optimization to enhance stability and reduce toxicity. Approved in Japan in 2015, its distinct properties include a high acid dissociation constant (pKa = 9.06) and prolonged binding to H⁺/K⁺-ATPase (dissociation half-life >12 hours) [1] [7]. This was followed by tegoprazan (benzimidazole derivative), approved in South Korea in 2019, and newer agents like fexuprazan (sulfonylpyrrole) and keverprazan (sulfonylpyrrole), which entered clinical development with improved pharmacodynamic profiles [1] [4].

Table 1: Structural Evolution of Major Potassium-Competitive Acid Blockers

CompoundChemical ClassDevelopment StatusKey Properties
SCH28080ImidazopyridineDiscontinued (hepatotoxicity)First reversible H⁺/K⁺-ATPase inhibitor
RevaprazanPyrimidineMarketed (Korea, India)Rapid onset; limited efficacy (pH ≤5)
VonoprazanSulfonylpyrroleGlobal approvalHigh pKa (9.06); slow dissociation kinetics
TegoprazanBenzimidazoleMarketed (Korea)Dual delayed release; acid-stable
FexuprazanSulfonylpyrrolePhase III trialsProlonged pH >4 holding time (>55%)

Role of Potassium-Competitive Acid Blockers in Addressing Unmet Needs in Acid-Related Disorders

Proton pump inhibitors exhibit intrinsic limitations: delayed onset (3–5 days for maximal efficacy), short plasma half-life (1–2 hours), and susceptibility to cytochrome P450 2C19 polymorphisms, resulting in variable therapeutic responses [1] [5] [9]. These shortcomings manifest clinically as inadequate nighttime acid control ("nocturnal acid breakthrough") and suboptimal symptom relief in severe gastroesophageal reflux disease or rapid metabolizers. Potassium-competitive acid blockers address these gaps through:

  • Rapid and Consistent Acid Suppression: Potassium-competitive acid blockers achieve maximal acid inhibition within hours (vs. days for proton pump inhibitors). Vonoprazan maintains intragastric pH >4 for 63% of the 24-hour period on day 1 (vs. 23% for lansoprazole), escalating to 88% by day 7 [4] [9]. This effect is independent of CYP2C19 status due to primary metabolism via cytochrome P450 3A4 [4] [12].
  • Extended Duration of Action: The prolonged half-life (6–9 hours vs. 1–2 hours for proton pump inhibitors) and slow dissociation from H⁺/K⁺-ATPase enable sustained inhibition of newly synthesized proton pumps. Keverprazan demonstrates near-complete acid control (98.3% time pH >4) [1] [4].
  • Physicochemical Stability: Unlike acid-labile proton pump inhibitors, potassium-competitive acid blockers are stable in acidic environments, eliminating the need for enteric coating. This allows administration without regard to meals and ensures immediate drug release [7] [9].

Table 2: Pharmacologic Advantages of Potassium-Competitive Acid Blockers Over Proton Pump Inhibitors

ParameterPotassium-Competitive Acid BlockersProton Pump InhibitorsClinical Implication
Onset of Action1–2 hours3–5 daysImmediate symptom relief
Acid StabilityStableDegrades in acidNo enteric coating needed; flexible dosing
Binding MechanismReversible, K⁺-competitiveIrreversible, covalentDose-dependent inhibition
Half-Life6–9 hours (e.g., vonoprazan)1–2 hoursProlonged suppression of new proton pumps
CYP2C19 DependenceMinimal (metabolized by CYP3A4)SignificantConsistent efficacy across genotypes

Positioning of Potassium-Competitive Acid Blocker Agent 2 Within Next-Generation Acid Suppressants

As the most extensively studied potassium-competitive acid blocker, vonoprazan (termed "Agent 2" in developmental contexts) anchors this class in the therapeutic landscape. Its positioning is defined by three pillars:

  • Superior Efficacy in High-Acid Output Conditions: In erosive esophagitis (Los Angeles grades C/D), vonoprazan achieves 96% healing rates at 4 weeks vs. 80.6% for lansoprazole, attributable to profound nocturnal acid control [8] [9]. Network meta-analyses confirm its superiority over conventional proton pump inhibitors in gastric ulcer healing (93.5% vs. 93.8% for lansoprazole) [6].
  • Transforming Helicobacter pylori Eradication: Vonoprazan-based triple therapy (with amoxicillin/clarithromycin or metronidazole) achieves 94.4–97.1% eradication rates in per-protocol analyses, outperforming proton pump inhibitor regimens (73–83%) [3] [8]. This stems from sustained intragastric pH >6, optimizing antibiotic stability and activity [5].3 Pipeline Expansion: Next-generation agents like fexuprazan and keverprazan build on vonoprazan’s foundation. Keverprazan elevates pH >4 holding time to 98.3% (vs. 83.4% for vonoprazan), while tegoprazan demonstrates efficacy in nonerosive reflux disease—a traditional proton pump inhibitor weakness [1] [4] [9]. Research trends indicate growing exploration in eosinophilic esophagitis and Barrett’s esophagus, leveraging consistent pH control [9] [10].

Global regulatory milestones underscore this positioning: vonoprazan gained United States Food and Drug Administration approval for Helicobacter pylori eradication (2022), with applications pending for erosive esophagitis. Meanwhile, tegoprazan and fexuprazan are advancing in Asian and Latin American markets [1] [4]. Bibliometric analyses reveal vonoprazan dominates 83% of potassium-competitive acid blocker-related publications (2020–2024), reflecting sustained scientific interest in optimizing acid suppression paradigms [10].

Properties

Product Name

P-CAB agent 2

IUPAC Name

1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine

Molecular Formula

C22H25FN2O4S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C22H25FN2O4S/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3

InChI Key

UDHVRDAZIAGHFG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.